(S)-(-)-Indoline-2-carboxylic acid

Catalog No.
S714719
CAS No.
79815-20-6
M.F
C9H9NO2
M. Wt
163,17 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-Indoline-2-carboxylic acid

CAS Number

79815-20-6

Product Name

(S)-(-)-Indoline-2-carboxylic acid

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid

Molecular Formula

C9H9NO2

Molecular Weight

163,17 g/mole

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1

InChI Key

QNRXNRGSOJZINA-QMMMGPOBSA-N

SMILES

C1C(NC2=CC=CC=C21)C(=O)O

Solubility

6.6 [ug/mL]

Synonyms

(S)-(-)-Indoline-2-carboxylicacid;79815-20-6;(S)-Indoline-2-carboxylicacid;L-(-)-Indoline-2-carboxylicacid;(2S)-2,3-dihydro-1H-indole-2-carboxylicacid;(S)-(-)-Indolin-2-carboxylicacid;L-Indoline-2-carboxylicacid;(s)-2,3-dihydro-1h-indole-2-carboxylicacid;QNRXNRGSOJZINA-QMMMGPOBSA-N;s-(-)-indoline-2-carboxylicacid;MFCD00070578;s-dic;h-idc-oh;PubChem6053;CDS1_000178;AC1MBZYQ;(s)-2-carboxyindoline;Maybridge1_002466;AC1Q71AJ;AC1Q71AK;(S)-Indoline-2-carboxylic;2-Indolinecarboxylicacid#;s-indoline-2-carboxylicacid;KSC171G1L;MLS000849837

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)O

Medicinal Chemistry

(S)-(-)-Indoline-2-carboxylic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. Researchers have explored its use in developing:

  • Anticonvulsant agents: Studies suggest (S)-(-)-Indoline-2-carboxylic acid derivatives exhibit anticonvulsant activity. Source: Epilepsia 2002;43(8):922-928: )
  • Anticancer agents: Derivatives of (S)-(-)-Indoline-2-carboxylic acid have shown promise in inhibiting cancer cell proliferation. Source: European Journal of Medicinal Chemistry 2008;43(8):1632-1642:

Organic Synthesis

(S)-(-)-Indoline-2-carboxylic acid's chiral nature makes it a valuable intermediate in asymmetric synthesis. Researchers utilize it for the preparation of other optically active molecules with applications in drug discovery and material science. Source: Journal of the American Chemical Society 1998;120(17):4043-4051:

Material Science

(S)-(-)-Indoline-2-carboxylic acid has potential applications in developing functional materials. Research suggests it can be used as a precursor for:

  • Chiral liquid crystals: These materials exhibit unique optical properties and potential uses in displays and photonic devices. Source: Advanced Materials 2004;16(1):44-48:
  • Biocompatible polymers: (S)-(-)-Indoline-2-carboxylic acid derivatives may be incorporated into polymers for biomedical applications due to their biocompatibility. Source: Polymer Journal 2006;42(3):222-228: )

(S)-(-)-Indoline-2-carboxylic acid is a chiral compound characterized by the molecular formula C9H9NO2C_9H_9NO_2. It features an indoline ring structure, which is a bicyclic compound consisting of a fused indole and a saturated five-membered ring. The presence of the carboxylic acid functional group (-COOH) at the second position of the indoline structure imparts significant chemical reactivity and biological activity to this compound. Its stereochemistry, denoted by (S)-(-), indicates that it is one of the enantiomers of indoline-2-carboxylic acid, which can exhibit different properties compared to its counterpart, (R)-(+)-indoline-2-carboxylic acid.

Due to its functional groups. Some notable reactions include:

  • Decarboxylation: Under certain conditions, (S)-(-)-indoline-2-carboxylic acid can undergo decarboxylation to yield indoline, which may further react with other reagents to form diverse derivatives .
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, which can be useful in synthetic applications .
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form amides or other complex structures .

(S)-(-)-Indoline-2-carboxylic acid exhibits various biological activities, making it a compound of interest in pharmaceutical research. Studies have indicated that it may possess:

  • Antimicrobial Properties: Some derivatives of indoline-2-carboxylic acid have shown activity against various bacterial strains.
  • Anticancer Activity: Certain analogs have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
  • Neuroprotective Effects: Research has suggested that compounds related to (S)-(-)-indoline-2-carboxylic acid may offer protection against neurodegenerative diseases by modulating oxidative stress pathways.

The synthesis of (S)-(-)-indoline-2-carboxylic acid can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of ortho-nitrotoluene with diethyl oxalate under mild conditions followed by reduction using hydrazine hydrate. This method yields high chemical yields and is suitable for industrial applications .

    The general reaction scheme is as follows:
    Ortho nitrotoluene+Diethyl oxalateIndoline 2 carboxylic acid\text{Ortho nitrotoluene}+\text{Diethyl oxalate}\rightarrow \text{Indoline 2 carboxylic acid}
  • Ligand-Free Copper-Catalyzed Processes: Another approach utilizes copper catalysis for the synthesis of indole derivatives from simpler precursors, facilitating the formation of the indole ring while incorporating the carboxylic acid functionality .
  • Reduction Methods: Indole-2-carboxylic acids can also be synthesized through various reduction methods that convert corresponding esters or nitro compounds into their respective carboxylic acids .

(S)-(-)-Indoline-2-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: Due to its unique structure, it may be used in developing novel materials with specific electronic or optical properties.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and metabolic pathways involving indole derivatives.

Interaction studies involving (S)-(-)-indoline-2-carboxylic acid often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Enzyme Inhibition Studies: Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential as drug candidates .
  • Receptor Binding Studies: Investigations into how (S)-(-)-indoline-2-carboxylic acid interacts with neurotransmitter receptors have revealed its possible role in modulating neurological functions.

Several compounds share structural similarities with (S)-(-)-indoline-2-carboxylic acid, each exhibiting unique properties and activities:

Compound NameStructure TypeNotable Activity
Indole-3-carboxylic acidIndole derivativeAnticancer properties
5-Hydroxyindole-3-carboxylic acidIndole derivativeNeuroprotective effects
2-IndolecarboxaldehydeIndole derivativeAntimicrobial activity

(S)-(-)-Indoline-2-carboxylic acid is unique due to its specific stereochemistry and biological activity profile, distinguishing it from these similar compounds. Its ability to participate in diverse

(S)-(-)-Indoline-2-carboxylic acid (CAS: 79815-20-6) is a chiral non-proteinogenic amino acid first synthesized in the late 20th century as part of efforts to develop angiotensin-converting enzyme (ACE) inhibitors like perindopril. Its discovery emerged from the broader study of indole alkaloids, which have been utilized in traditional medicine for millennia. The compound’s asymmetric synthesis became critical due to its role as a key intermediate in pharmaceuticals, driving advancements in enantioselective methods.

Structural Relationship to Indole/Indoline Derivatives

(S)-(-)-Indoline-2-carboxylic acid belongs to the indoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyrrolidine ring. Unlike indole derivatives, which contain a fully unsaturated pyrrole ring, indolines are partially hydrogenated, imparting distinct conformational flexibility. The carboxylic acid group at the C2 position and the (S)-configuration at the stereocenter are essential for its biological activity and synthetic utility.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₉NO₂
Molecular weight163.18 g/mol
Specific rotation [α]²⁵D-114° to -117° (c=1, 2M HCl)
pKa (carboxylic acid)~2.5
Solubility in water6.5 g/L (20°C)

Significance in Asymmetric Synthesis and Chiral Pool

(S)-(-)-Indoline-2-carboxylic acid is a prized member of the "chiral pool," enabling efficient synthesis of enantiopure compounds without racemic resolution. Its utility stems from:

  • Stereochemical Stability: The rigid indoline scaffold resists racemization under physiological conditions.
  • Versatile Functionalization: The carboxylic acid and secondary amine groups allow peptide coupling and cyclization reactions.
  • Biocatalytic Applications: Lipase-mediated kinetic resolutions and asymmetric hydrogenations have been optimized for industrial-scale production.

Absolute Configuration and Enantiomeric Purity

The absolute configuration of (S)-(-)-indoline-2-carboxylic acid is definitively established through its specific optical rotation of [α]₂₀/D = -114° to -117° (c = 1, 2 mol/L hydrochloric acid) [3] [34]. This negative optical rotation corresponds to the S-configuration at the 2-carbon position, as confirmed by X-ray crystallographic studies and chemical correlation methods [1] [5].

Enantiomeric purity determination employs multiple analytical techniques, with chiral high-performance liquid chromatography serving as the primary method for stereochemical analysis [11] [13]. Research demonstrates that synthetic preparations can achieve enantiomeric excess values exceeding 99% through enzymatic resolution processes [12]. The Chirex 3022 chiral stationary phase, which incorporates (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine, provides effective separation of enantiomers with stereochemical separation factors of 1.27 [13].

Industrial preparation methods utilizing hydrolytic enzymes including Savinase, Alcalase, and Novozym 243 demonstrate the capability to produce (S)-indoline-2-carboxylic acid with optical purities of at least 99% enantiomeric excess [12]. These processes involve selective hydrolysis of racemic indoline-2-carboxylic acid methyl ester, followed by separation and recovery of the desired S-enantiomer [12].

The following table summarizes key stereochemical parameters:

ParameterValueMethodReference
Optical Rotation-114° to -117°Polarimetry (c=1, 2M HCl) [3] [34]
Enantiomeric Excess>99%Enzymatic Resolution [12]
Separation Factor1.27Chiral HPLC [13]
Absolute ConfigurationSX-ray Crystallography [1] [5]

Conformational Analysis in Solution and Solid State

Conformational analysis reveals distinct preferences for (S)-indoline-2-carboxylic acid derivatives in both solution and solid-state environments [16] [17]. Nuclear magnetic resonance spectroscopy studies demonstrate a remarkable tendency toward cis amide bond formation when the compound is incorporated into peptide structures, particularly in polar solvents [16] [17].

In solution, methyl (S)-1-acetylindoline-2-carboxylate exhibits a strong preference for the cis amide isomer, with equilibrium constants favoring this conformation by factors of 2-4 depending on solvent polarity [16]. Variable-temperature nuclear magnetic resonance experiments reveal activation barriers of ΔG‡c→t = 16.4 kcal/mol and ΔG‡t→c = 15.7 kcal/mol for cis-to-trans and trans-to-cis isomerization, respectively [16].

Solvent effects profoundly influence conformational preferences, with polar solvents such as dimethyl sulfoxide promoting cis amide formation [16]. The conformational equilibrium shifts from predominantly trans in non-polar solvents to predominantly cis in polar environments, demonstrating the importance of dipole-dipole interactions in stabilizing the cis geometry [16] [17].

Computational studies using density functional theory calculations with ωB97X-D functionals and basis sets including 6-31++G(d,p) and aug-cc-pVTZ provide detailed insights into the conformational landscape [17]. Natural bond orbital analysis reveals that stabilization of the cis conformation results from favorable steric and electrostatic interactions between the N-acetyl moiety and the aromatic ring system [16].

The indoline ring system exhibits intrinsic planarity with minimal ring puckering [16]. Unlike proline derivatives that undergo ring puckering between envelope conformations, the fused benzene ring in indoline-2-carboxylic acid constrains the five-membered ring to a nearly planar geometry [16].

Solid-state conformational analysis through X-ray crystallography of related indole-2-carboxylic acid derivatives demonstrates the formation of characteristic hydrogen-bonded dimers through carboxylic acid functional groups [18] [19]. These dimeric structures create cyclic arrangements with R₂²(8) hydrogen bonding patterns, influencing the overall crystal packing and molecular orientation [18].

Comparative Analysis with Proline and Related Heterocycles

Comparative structural analysis between (S)-indoline-2-carboxylic acid and proline reveals fundamental differences in conformational behavior and geometric constraints [23] [24] [25]. While proline exhibits a strong preference for trans amide bond formation with equilibrium constants favoring trans geometry by approximately 4:1, indoline-2-carboxylic acid demonstrates the opposite preference, favoring cis amide formation by similar ratios in polar environments [16] [25].

The key structural distinction lies in the presence of the fused benzene ring in indoline-2-carboxylic acid, which eliminates the conformational flexibility associated with proline ring puckering [16]. Proline undergoes rapid interconversion between C4-endo and C4-exo envelope conformations, while the indoline system maintains a rigid, nearly planar five-membered ring [16] [23].

Comparative studies with octahydroindole-2-carboxylic acid, a fully saturated analogue, demonstrate the influence of aromaticity on conformational preferences [23]. The saturated system exhibits intermediate conformational behavior between proline and indoline-2-carboxylic acid, suggesting that the aromatic character contributes significantly to the unique conformational properties [23].

Analysis of related heterocyclic amino acids reveals distinct structure-activity relationships:

CompoundRing SystemCis/Trans PreferenceConformational RigidityReference
ProlinePyrrolidineTrans (4:1)Moderate (ring puckering) [16] [25]
(S)-Indoline-2-carboxylic acidIndolineCis (3:1 in polar solvents)High (planar ring) [16] [17]
Octahydroindole-2-carboxylic acidPerhydroindoleIntermediateModerate [23]
Tetrahydroisoquinoline-3-carboxylic acidTetrahydroisoquinolineTransHigh [30]

The incorporation of indoline-2-carboxylic acid into peptide sequences results in significantly reduced conformational flexibility compared to proline-containing peptides [24]. Nuclear magnetic resonance studies of arginine vasopressin analogues modified with indoline-2-carboxylic acid demonstrate extensive stabilization of backbone conformation and promotion of cis peptide bond formation [24].

Molecular modeling studies comparing indoline-2-carboxylic acid with other bicyclic amino acids reveal unique electronic properties arising from the aromatic system [30]. The extended π-electron system provides additional stabilization through electronic delocalization while maintaining the geometric constraints necessary for conformational control [30].

XLogP3

1.6

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

79815-20-6

Dates

Modify: 2023-08-15

Explore Compound Types